Velnacrine (1,2,3,4-tetrahydro-9-aminoacridin-1-ol-maleate) is a synthetic derivative of tacrine, belonging to the class of aminoacridines. [, ] It acts as an acetylcholinesterase (AChE) inhibitor, primarily investigated for its potential therapeutic role in Alzheimer's disease (AD). [, , , , ] Velnacrine is a racemate, meaning it exists as a mixture of two enantiomers. []
The synthesis of Velnacrine involves several chemical transformations. Initial methods include the reaction of anthranilonitriles with cyclohexanone or other ketones, leading to various analogues of tacrine . A notable synthetic route described in literature involves modifications to the cyclohexyl ring of tacrine, resulting in the formation of thiopyranoquinolines. This modification aims to improve the compound's selectivity and potency as an acetylcholinesterase inhibitor .
Key parameters in the synthesis process include:
Velnacrine's molecular structure is characterized by an acridine backbone with specific functional groups that enhance its pharmacological properties. The compound has a molecular formula of CHNO, indicating the presence of nitrogen atoms that play a crucial role in its mechanism as an acetylcholinesterase inhibitor. The structural modifications compared to tacrine include alterations in ring systems and substituents that optimize binding affinity to the target enzyme .
Velnacrine undergoes various chemical reactions that are critical for its biological activity. The primary reaction involves reversible binding to acetylcholinesterase, inhibiting its enzymatic function. This inhibition prevents the hydrolysis of acetylcholine, thereby increasing its availability in synaptic clefts.
Velnacrine acts primarily as an acetylcholinesterase inhibitor. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine into acetate and choline. This mechanism enhances cholinergic transmission, which is crucial for cognitive functions impaired in Alzheimer's disease.
Velnacrine possesses distinct physical and chemical properties that influence its behavior as a therapeutic agent:
Despite initial promise, subsequent reviews have concluded that Velnacrine lacks sufficient efficacy and safety data to warrant continued investigation as a treatment for Alzheimer's disease .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2